molecular formula C9H8ClN3O B13119815 N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide

N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide

Cat. No.: B13119815
M. Wt: 209.63 g/mol
InChI Key: YGHITVZZDHBYOU-UHFFFAOYSA-N
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Description

N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide typically involves the reaction of 2-chlorobenzimidazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 2-chlorobenzimidazole and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent such as acetonitrile or ethanol.

    Purification: Recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of N-substituted benzimidazole derivatives.

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzimidazole: A precursor in the synthesis of N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide.

    Benzimidazole: The parent compound with a wide range of biological activities.

    N-(1H-Benzo[d]imidazol-2-yl)acetamide: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 2-position of the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

N-(2-chloro-1H-benzimidazol-4-yl)acetamide

InChI

InChI=1S/C9H8ClN3O/c1-5(14)11-6-3-2-4-7-8(6)13-9(10)12-7/h2-4H,1H3,(H,11,14)(H,12,13)

InChI Key

YGHITVZZDHBYOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=C(N2)Cl

Origin of Product

United States

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